2-(Difluoromethyl)thiophen-3-amine
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Overview
Description
2-(Difluoromethyl)thiophen-3-amine is a chemical compound characterized by the presence of a thiophene ring, a difluoromethyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)thiophen-3-amine typically involves the following steps:
Amination: The amine group is introduced through amination reactions, often using ammonia or primary amines under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation and amination processes, ensuring the efficient and safe handling of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the difluoromethyl or amine groups can yield a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Thiophene-3-one derivatives.
Reduction Products: Thiophene-3-amine derivatives.
Substitution Products: Difluoromethyl-substituted thiophenes and amines.
Scientific Research Applications
2-(Difluoromethyl)thiophen-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: Its unique properties make it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)thiophen-3-amine exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can influence the electronic properties of the thiophene ring, affecting its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
2-(Difluoromethyl)thiophen-3-amine is unique due to its combination of difluoromethyl and amine groups on a thiophene ring. Similar compounds include:
2-(Trifluoromethyl)thiophen-3-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-(Difluoromethyl)pyridine-3-amine: Similar amine group but with a pyridine ring instead of thiophene.
These compounds differ in their electronic properties and reactivity, making this compound distinct in its applications and behavior.
Properties
IUPAC Name |
2-(difluoromethyl)thiophen-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NS/c6-5(7)4-3(8)1-2-9-4/h1-2,5H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPWVXJJVCKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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